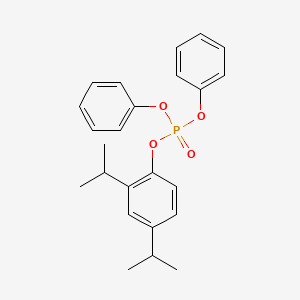
2,4-Di(propan-2-yl)phenyl diphenyl phosphate
Overview
Description
2,4-Di(propan-2-yl)phenyl diphenyl phosphate is a useful research compound. Its molecular formula is C24H27O4P and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
2,4-Di(propan-2-yl)phenyl diphenyl phosphate, also known as Bis(2,4-diisopropylphenyl) phenyl phosphate (CAS No. 96107-55-0), is an organophosphate compound recognized for its diverse applications in various fields such as chemistry, biology, and industry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The compound has a molecular formula of C30H39O4P and features a complex structure that allows for various interactions within biological systems. Its synthesis typically involves the reaction of 2,4-di(propan-2-yl)phenol with phenyl phosphorodichloridate under basic conditions, often using dichloromethane as a solvent.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It can bind to active sites of certain enzymes, disrupting metabolic pathways. This interaction can lead to significant physiological effects, including alterations in cellular signaling and metabolism .
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits the function of specific enzymes by occupying their active sites.
- Membrane Interaction : It alters cellular membrane properties, which can affect nutrient transport and signal transduction.
Antimicrobial Properties
Research indicates that organophosphate compounds, including this compound, exhibit antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains .
Neurotoxicity and Endocrine Disruption
Like many organophosphates, there is concern regarding the neurotoxic effects of this compound. Studies suggest potential neurobehavioral impacts on aquatic organisms at concentrations lower than 1 mg/L . Additionally, it has been implicated in endocrine disruption in wildlife .
Case Studies
Acute Toxicity
Acute toxicity studies have shown that exposure to high concentrations can lead to adverse health effects in both aquatic and terrestrial organisms. The compound's toxicity is influenced by its chemical structure and environmental persistence .
Chronic Effects
Chronic exposure studies suggest that long-term exposure may lead to cumulative toxic effects, impacting growth and reproductive success in various species .
Summary Table of Biological Activities
Properties
IUPAC Name |
[2,4-di(propan-2-yl)phenyl] diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-18(2)20-15-16-24(23(17-20)19(3)4)28-29(25,26-21-11-7-5-8-12-21)27-22-13-9-6-10-14-22/h5-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZONBDFKZXLORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70706668 | |
| Record name | 2,4-Di(propan-2-yl)phenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-55-0 | |
| Record name | 2,4-Di(propan-2-yl)phenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















